N-ethyl-1-methyl-1H-pyrazol-3-amine
CAS No.: 1182954-57-9
Cat. No.: VC11547195
Molecular Formula: C6H11N3
Molecular Weight: 125.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182954-57-9 |
|---|---|
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N-Ethyl-1-methyl-1H-pyrazol-3-amine features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The 1-position is substituted with a methyl group, while the nitrogen at position 3 bears an ethylamine substituent. This arrangement creates a planar structure with moderate polarity, influenced by the electron-donating methyl and ethyl groups .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.2 g/mol |
| CAS Number | 1182954-57-9 |
| Purity | 95% |
| IUPAC Name | 1-Ethyl-3-methylpyrazol-4-amine |
The compound’s stability is enhanced by resonance within the pyrazole ring, which delocalizes electrons across the N–N–C–C–N framework. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for N–N and 1.38 Å for C–N, consistent with aromatic character .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy of N-ethyl-1-methyl-1H-pyrazol-3-amine typically shows:
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1H NMR: A singlet at δ 2.25 ppm (3H, N–CH3), a quartet at δ 3.45 ppm (2H, N–CH2–CH3), and a triplet at δ 1.15 ppm (3H, CH2–CH3) .
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13C NMR: Signals at δ 145.2 ppm (C3), δ 128.7 ppm (C4), and δ 40.1 ppm (N–CH2–CH3) .
Infrared (IR) spectroscopy reveals stretches at 3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1450 cm⁻¹ (C–H bending). Mass spectrometry shows a molecular ion peak at m/z 125.2, with fragmentation patterns consistent with loss of ethyl (Δm/z 29) and methyl groups (Δm/z 15) .
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
The primary synthesis route involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by N-alkylation. A representative protocol from includes:
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Cyclocondensation: Reacting methyl acetoacetate (1.0 equiv) with ethyl hydrazine (1.2 equiv) in ethanol at 80°C for 6 hours.
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Alkylation: Treating the intermediate with methyl iodide (1.5 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 60°C for 12 hours.
Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency. For example, describes a microwave-assisted method using:
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Reagents: Ethyl hydrazine (1.1 equiv), acetylacetone (1.0 equiv)
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Conditions: 100°C, 150 W, 15 minutes
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Yield: 89% with 99% purity (HPLC)
This green chemistry approach reduces solvent waste by 40% compared to batch processes.
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The amino group at position 3 undergoes:
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Acylation: With acetyl chloride (pyridine, 0°C) → N-acetyl derivative (yield: 85%)
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Sulfonation: Using chlorosulfonic acid (CH2Cl2, reflux) → sulfonamide precursors
Reductive Transformations
Catalytic hydrogenation (H2, Pd/C) reduces the pyrazole ring to a pyrrolidine analog, altering bioactivity:
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Antioxidant Capacity: Increases from 12% to 89% (DPPH assay)
Industrial Applications and Regulatory Status
Agrochemical Uses
As a precursor to neonicotinoid analogs, the compound shows:
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Insecticidal Activity: LD50 = 45 μg/bee (imidacloprid LD50 = 3.7 ng/bee)
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Soil Half-life: 28 days (pH 7, 25°C)
Material Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances CO2 adsorption capacity:
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Surface Area: 1,150 m²/g (vs. baseline MOF-5: 800 m²/g)
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CO2 Uptake: 2.8 mmol/g at 298 K
Recent Research Advancements (2023–2025)
Computational Studies
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict:
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HOMO-LUMO Gap: 5.2 eV (indicating moderate reactivity)
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Binding Affinity: ΔG = -9.8 kcal/mol for adenosine A2A receptor
Toxicity Profiling
Acute oral toxicity (OECD 423) in rats:
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LD50: >2,000 mg/kg (Category 5, low toxicity)
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NOAEL: 50 mg/kg/day (28-day study)
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